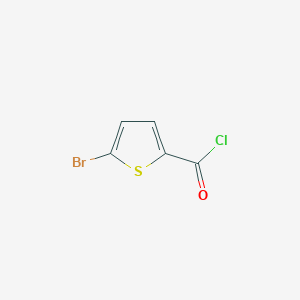

5-Bromothiophene-2-carbonyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromothiophene-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrClOS/c6-4-2-1-3(9-4)5(7)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORIONTBOMZNQIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Br)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80345587 | |

| Record name | 5-bromothiophene-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80345587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31555-60-9 | |

| Record name | 5-Bromo-2-thiophenecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31555-60-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-bromothiophene-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80345587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromothiophene-2-carbonyl chloride: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Bromothiophene-2-carbonyl chloride, a key heterocyclic building block in organic synthesis and medicinal chemistry. This document details its chemical and physical properties, provides explicit experimental protocols for its synthesis and subsequent reactions, and explores its application in the development of novel therapeutics, particularly as an intermediate for kinase inhibitors.

Core Properties of this compound

This compound is a reactive acyl chloride derivative of thiophene. The presence of the bromine atom and the acyl chloride group makes it a versatile intermediate for the synthesis of a wide range of more complex molecules. Its fundamental properties are summarized in the table below.

| Property | Value |

| Molecular Weight | 225.49 g/mol |

| Molecular Formula | C₅H₂BrClOS |

| CAS Number | 31555-60-9 |

| IUPAC Name | This compound |

| Appearance | Solid, semi-solid, or liquid |

| Melting Point | 36-38 °C |

| Boiling Point | 126 °C at 14 Torr |

Synthesis and Reactivity

The primary route to this compound involves the conversion of its corresponding carboxylic acid. This reactive intermediate is typically used immediately in subsequent reactions due to its sensitivity to moisture.

Experimental Protocol: Synthesis of this compound

This protocol outlines the conversion of 5-Bromothiophene-2-carboxylic acid to this compound using thionyl chloride.

Materials:

-

5-Bromothiophene-2-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous Dichloromethane (DCM) or Toluene

-

N,N-dimethylformamide (DMF) (catalytic amount)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

Procedure:

-

In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 5-Bromothiophene-2-carboxylic acid (1.0 equivalent) in anhydrous dichloromethane or toluene.

-

Add a catalytic amount of N,N-dimethylformamide (DMF) to the suspension.

-

Slowly add an excess of thionyl chloride (SOCl₂) (typically 2-5 equivalents) to the stirred mixture at room temperature.

-

Heat the reaction mixture to reflux (approximately 40°C for DCM or 110°C for toluene) and maintain for 1-3 hours, or until the evolution of gas (HCl and SO₂) ceases and all the solid has dissolved.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.

-

The resulting crude this compound is typically obtained as an oil or low-melting solid and is used directly in the next synthetic step without further purification.

Synthesis of this compound.

Reactivity and Common Transformations: Amide Bond Formation

A primary application of this compound is in the formation of amide bonds through reaction with primary or secondary amines. This reaction is fundamental in the synthesis of a vast array of biologically active molecules.

Experimental Protocol: Synthesis of N-Aryl-5-bromothiophene-2-carboxamides

This protocol details the reaction of this compound with an aniline derivative to form an N-aryl amide.

Materials:

-

This compound (freshly prepared)

-

Substituted Aniline (1.0 equivalent)

-

Triethylamine (Et₃N) or Pyridine (as a base, 1.1-1.5 equivalents)

-

Anhydrous Dichloromethane (DCM)

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Sodium sulfate (Na₂SO₄)

-

Rotary evaporator

Procedure:

-

Dissolve the substituted aniline (1.0 equivalent) and triethylamine (1.1-1.5 equivalents) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution in an ice bath.

-

Dissolve the freshly prepared this compound (1.0 equivalent) in a minimal amount of anhydrous dichloromethane.

-

Slowly add the solution of this compound dropwise to the stirred amine solution in the ice bath.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water, followed by a dilute solution of hydrochloric acid (e.g., 1M HCl) to remove excess amine and triethylamine hydrochloride.

-

Wash the organic layer with a saturated solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amide.

-

The crude product can be purified by recrystallization or column chromatography on silica gel.

General workflow for amide bond formation.

Applications in Drug Discovery and Medicinal Chemistry

The thiophene scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. This compound serves as a valuable starting material for the synthesis of thiophene-containing compounds with a wide range of biological activities.

Intermediate for Kinase Inhibitors

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in many diseases, including cancer.[1] The development of small molecule kinase inhibitors is a major focus of modern drug discovery. Thiophene-based compounds have been successfully developed as inhibitors of various kinases.[2][3] The 5-bromo-substituent on the thiophene ring can serve as a handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the synthesis of diverse libraries of potential kinase inhibitors.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Signaling Pathway

A key target for many kinase inhibitors in cancer therapy is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a pivotal role in angiogenesis (the formation of new blood vessels).[4][5][6][7][8] Inhibition of the VEGFR-2 signaling cascade can block tumor growth and metastasis. The diagram below illustrates a simplified representation of the VEGFR-2 signaling pathway, a common target for thiophene-based kinase inhibitors.

Simplified VEGFR-2 Signaling Pathway.

Precursor for Other Bioactive Molecules

Beyond kinase inhibitors, derivatives of 5-Bromothiophene-2-carboxylic acid have been synthesized and evaluated for other therapeutic applications. For instance, novel thiophene-based compounds derived from this starting material have shown promising spasmolytic (antispasmodic) activity.[9] Additionally, the closely related 5-chlorothiophene-2-carbonyl chloride is a key intermediate in the synthesis of the anticoagulant drug Rivaroxaban.[1][10][11][12][13] This highlights the versatility of halogenated thiophene-2-carbonyl chlorides in the synthesis of diverse and important pharmaceuticals.

Conclusion

This compound is a highly valuable and versatile chemical intermediate with a significant role in the fields of organic synthesis and medicinal chemistry. Its molecular weight of 225.49 g/mol and its reactive nature make it an ideal building block for the construction of complex molecular architectures. The straightforward synthesis from its corresponding carboxylic acid and its facile reaction with amines to form stable amide bonds are key features that contribute to its widespread use. For researchers and professionals in drug development, this compound offers a reliable and adaptable platform for the synthesis of novel therapeutic agents, particularly in the pursuit of new kinase inhibitors and other bioactive compounds.

References

- 1. thepharmajournal.com [thepharmajournal.com]

- 2. Design and synthesis of disubstituted thiophene and thiazole based inhibitors of JNK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction | MDPI [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. commerce.bio-rad.com [commerce.bio-rad.com]

- 6. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 7. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. assaygenie.com [assaygenie.com]

- 9. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemicalbook.com [chemicalbook.com]

- 11. benchchem.com [benchchem.com]

- 12. A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

5-Bromothiophene-2-carbonyl chloride IUPAC name

An In-depth Technical Guide to 5-Bromothiophene-2-carbonyl chloride

Official IUPAC Name: this compound[1][2]

This technical guide provides a comprehensive overview of this compound, a crucial reagent and building block for professionals in chemical research and drug development. The document details its chemical and physical properties, outlines a standard synthesis protocol, illustrates its reactivity, and summarizes key safety information.

Physicochemical and Spectroscopic Data

This compound is a bifunctional compound featuring a thiophene ring substituted with a reactive acyl chloride and a bromine atom. These functional groups make it a versatile precursor in the synthesis of complex organic molecules, particularly in the pharmaceutical and materials science sectors.[3] The bromine atom provides a site for cross-coupling reactions, while the acyl chloride is a potent acylating agent.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 31555-60-9 | [1][2] |

| Molecular Formula | C₅H₂BrClOS | [1][2] |

| Molecular Weight | 225.49 g/mol | [1][2] |

| Appearance | Yellow, solid mass; Colorless to pale yellow liquid or solid | [4] |

| Melting Point | 36-38 °C | |

| Boiling Point | 126 °C at 14 Torr | |

| Purity | ≥95% | [5] |

| Storage | Keep in dark place, inert atmosphere, 2-8°C | [5] |

Table 2: Spectroscopic Data Identifiers

| Data Type | Identifier/Reference |

| Mass Spectrometry | NIST Mass Spectrometry Data Center |

| Canonical SMILES | C1=C(SC(=C1)Br)C(=O)Cl |

| InChI Key | ORIONTBOMZNQIE-UHFFFAOYSA-N |

Synthesis of this compound

The compound is most commonly synthesized from its corresponding carboxylic acid, 5-bromothiophene-2-carboxylic acid, via a nucleophilic acyl substitution reaction with a chlorinating agent such as thionyl chloride (SOCl₂).

Synthesis Workflow

The following diagram illustrates the one-step conversion of the carboxylic acid to the acyl chloride.

Caption: Synthesis of this compound.

Experimental Protocol

This protocol is based on a published procedure for the synthesis of this compound.[4]

Materials:

-

5-bromothiophene-2-carboxylic acid (1.0 eq)

-

Thionyl chloride (SOCl₂) (1.45 eq)

-

Dichloromethane (DCM), anhydrous

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-bromothiophene-2-carboxylic acid (e.g., 1.20 g, 5.80 mmol) in anhydrous dichloromethane (10 mL).[4]

-

Slowly add thionyl chloride (e.g., 1.0 g, 0.61 mL, 8.4 mmol) dropwise to the solution over a period of 30 minutes at room temperature.[4]

-

Heat the reaction mixture to reflux and maintain for 4 hours.[4] The reaction progress can be monitored by the cessation of gas (SO₂ and HCl) evolution.

-

After completion, allow the mixture to cool to room temperature.

-

Remove the solvent and any excess thionyl chloride by rotary evaporation. This will yield a yellow, solid mass which is the crude this compound.[4]

-

The crude product can be washed with a small amount of cold, dry DCM to remove residual SOCl₂.[4]

-

Due to its sensitivity to moisture (hydrolysis), the product is typically used immediately in the subsequent synthetic step without further purification.[4]

Reactivity and Applications in Drug Development

The high reactivity of the acyl chloride functional group makes this compound an excellent acylating agent. It readily reacts with various nucleophiles to form stable amide and ester linkages, which are fundamental structures in many pharmaceutical compounds.

General Reactivity Pathway

The carbonyl carbon is highly electrophilic and susceptible to attack by nucleophiles such as amines and alcohols, leading to the formation of amides and esters, respectively. This reaction is a cornerstone of its utility in building complex molecules.

Caption: Reactivity of this compound.

Applications in Medicinal Chemistry

Thiophene-based scaffolds are prevalent in medicinal chemistry. Derivatives of this compound are key intermediates in the synthesis of novel bioactive molecules.

-

Antiproliferative Agents: The compound has been used to synthesize thiophene carboxamides that were evaluated for their cytotoxic effects against various cancer cell lines, demonstrating its role in the development of potential anticancer drugs.[4]

-

Spasmolytic Agents: Through esterification and subsequent Suzuki cross-coupling reactions, derivatives have been synthesized and screened for spasmolytic (antispasmodic) activity, which is relevant for treating conditions like irritable bowel syndrome.[6]

-

Antibacterial Agents: The related precursor, 5-bromothiophene-2-carboxylic acid, is used to create derivatives that show promising in vitro antibacterial activity against drug-resistant bacteria such as Salmonella Typhi.[3][7]

Safety and Handling

This compound is a reactive and hazardous chemical that must be handled with appropriate safety precautions in a laboratory setting.

Table 3: Hazard and Precautionary Information

| Category | GHS Code | Statement | Source(s) |

| Hazard | H302 | Harmful if swallowed. | [5] |

| Hazard | H314 | Causes severe skin burns and eye damage. | [5] |

| Hazard | H335 | May cause respiratory irritation. | [5] |

| Precaution | P260 | Do not breathe dust/fume/gas/mist/vapors/spray. | [5] |

| Precaution | P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [5] |

| Precaution | P310 | Immediately call a POISON CENTER or doctor/physician. | [5] |

Handling Recommendations:

-

Always handle in a well-ventilated fume hood.

-

Use anhydrous solvents and operate under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis, which releases corrosive HCl gas.

-

Avoid contact with water, strong bases, alcohols, and amines, except under controlled reaction conditions.

-

Store in a tightly sealed container in a cool, dry, and dark place.[5]

References

- 1. This compound | C5H2BrClOS | CID 605712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. 5-Bromothiophene-2-carboxylic acid, 98%|CAS 7311-63-9 [benchchem.com]

- 4. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | 31555-60-9 [sigmaaldrich.com]

- 6. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromothiophene-2-carbonyl chloride

This technical guide provides a comprehensive overview of the core physicochemical properties, specifically the melting point, of 5-Bromothiophene-2-carbonyl chloride. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document includes tabulated data, detailed experimental protocols for melting point determination, and a logical workflow for its synthesis.

Core Physicochemical Data

This compound (CAS No. 31555-60-9) is a halogenated heterocyclic compound utilized as an intermediate in the synthesis of various pharmaceutical and agrochemical agents.[1] Its reactivity is primarily defined by the acyl chloride functional group.[1] A summary of its key quantitative properties is presented below.

| Property | Value | Source |

| Melting Point | 36-38 °C | [2][3][4] |

| Boiling Point | 126 °C at 14 Torr | [2][3][4] |

| Molecular Formula | C₅H₂BrClOS | [2][3][5] |

| Molecular Weight | 225.49 g/mol | [2][3][5] |

| Appearance | Colorless Clear Liquid / Solid or semi-solid | [3][6] |

| IUPAC Name | This compound | [3][5] |

| CAS Number | 31555-60-9 | [3][7] |

Experimental Protocol: Melting Point Determination

The melting point of a compound is a critical physical property that indicates its purity. The following protocol describes the standard capillary method for determining the melting point range of a solid compound like this compound.

Objective: To determine the melting point range of a solid sample.

Materials:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Sample of this compound

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

Procedure:

-

Sample Preparation:

-

Ensure the sample is completely dry and in the form of a fine powder. If necessary, gently crush the crystalline sample using a mortar and pestle.

-

Carefully tap the open end of a capillary tube into the powder to pack a small amount of the sample into the tube.

-

Invert the tube and gently tap it on a hard surface to cause the sample to fall to the bottom, sealed end.

-

The packed sample height should be approximately 2-3 mm.

-

-

Apparatus Setup:

-

Place the packed capillary tube into the sample holder of the melting point apparatus.

-

Set the starting temperature on the apparatus to approximately 10-15 °C below the expected melting point (e.g., set to ~25 °C for this compound).

-

Set a slow ramp rate, typically 1-2 °C per minute, to ensure thermal equilibrium and an accurate reading. A faster rate can be used initially to approach the expected melting point, followed by a slower rate near the transition.

-

-

Measurement:

-

Observe the sample through the magnifying lens of the apparatus as the temperature rises.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Continue to observe and record the temperature at which the last solid particle melts into a clear liquid (the end of the melting range).

-

-

Reporting:

-

The melting point should be reported as a range from the temperature of initial melting to the temperature of complete liquefaction (e.g., 36-38 °C). A narrow melting range (typically < 2 °C) is indicative of a pure compound.

-

Synthesis and Workflow Visualization

This compound is typically synthesized from its corresponding carboxylic acid. A similar process involves the chlorination of 5-chlorothiophene-2-carboxylic acid using a reagent like thionyl chloride under reflux conditions.[1] The generalized synthetic workflow for such a conversion is illustrated below.

Caption: Generalized synthesis of 5-halothiophene-2-carbonyl chloride.

References

- 1. Page loading... [guidechem.com]

- 2. alfa-chemical.com [alfa-chemical.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. This compound CAS#: 31555-60-9 [m.chemicalbook.com]

- 5. This compound | C5H2BrClOS | CID 605712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. This compound | 31555-60-9 [chemicalbook.com]

An In-depth Technical Guide to 5-Bromothiophene-2-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of 5-Bromothiophene-2-carbonyl chloride, alongside detailed experimental protocols for its synthesis and purification. This document is intended to serve as a valuable resource for professionals in organic synthesis and drug development.

Core Properties and Data

This compound is a reactive acyl chloride widely utilized as a building block in the synthesis of pharmaceuticals and other complex organic molecules. Its thiophene ring, substituted with both a bromine atom and a carbonyl chloride group, offers multiple sites for chemical modification.

Physicochemical Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Units | Notes |

| Boiling Point | 126 | °C | at 14 Torr[1][2] |

| Melting Point | 36-38 | °C | [1][2] |

| Molecular Weight | 225.49 | g/mol | [1] |

| Molecular Formula | C₅H₂BrClOS | [1] | |

| Appearance | Colorless Clear Liquid | [1] |

Synthesis and Purification

The most common laboratory synthesis of this compound involves the reaction of 5-Bromothiophene-2-carboxylic acid with a chlorinating agent, typically thionyl chloride (SOCl₂). This reaction efficiently converts the carboxylic acid to the more reactive acyl chloride.

Experimental Protocol: Synthesis of this compound

Materials:

-

5-Bromothiophene-2-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous solvent (e.g., toluene or dichloromethane)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Rotary evaporator

Procedure:

-

In a dry round-bottom flask, suspend 5-Bromothiophene-2-carboxylic acid (1.0 equivalent) in an anhydrous solvent.

-

Carefully add an excess of thionyl chloride (typically 2-5 equivalents).

-

Fit the flask with a reflux condenser and heat the mixture to reflux. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After the reaction is complete (typically 1-3 hours), allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The crude this compound is obtained and can be used directly or purified by distillation.

Caption: Synthesis of this compound.

Experimental Protocol: Purification by Vacuum Distillation

Due to its relatively high boiling point at atmospheric pressure, this compound is best purified by vacuum distillation to prevent decomposition.

Apparatus:

-

Round-bottom distilling flask

-

Short path distillation head with a condenser and vacuum connection

-

Receiving flask

-

Thermometer

-

Heating mantle

-

Vacuum pump and pressure gauge

Procedure:

-

Assemble the vacuum distillation apparatus, ensuring all joints are properly sealed with vacuum grease.

-

Place the crude this compound in the distilling flask.

-

Slowly reduce the pressure to the desired level (e.g., 14 Torr).

-

Begin heating the distilling flask.

-

Collect the fraction that distills at the expected boiling point (126 °C at 14 Torr) in the receiving flask.

-

Once the distillation is complete, carefully and slowly release the vacuum before turning off the vacuum pump.

Chemical Reactivity and Applications

This compound is a versatile intermediate in organic synthesis, primarily utilized in acylation reactions. The carbonyl chloride group is a good electrophile, readily reacting with nucleophiles such as amines, alcohols, and arenes.

Representative Reaction: Amide Synthesis

A common application of this compound is in the synthesis of amides, which are important functional groups in many biologically active molecules. The reaction with a primary or secondary amine proceeds via nucleophilic acyl substitution.

Experimental Protocol: Synthesis of N-Aryl-5-Bromothiophene-2-carboxamide

Materials:

-

This compound

-

A substituted aniline (e.g., aniline)

-

Anhydrous solvent (e.g., dichloromethane)

-

A base (e.g., a second equivalent of the aniline or a non-nucleophilic base like triethylamine)

-

Stirring apparatus

Procedure:

-

Dissolve the substituted aniline (2.0 equivalents) in an anhydrous solvent in a flask. One equivalent acts as the nucleophile, and the second neutralizes the HCl byproduct.

-

Cool the amine solution in an ice bath.

-

Slowly add a solution of this compound (1.0 equivalent) in the same anhydrous solvent dropwise with stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

-

The reaction mixture can then be worked up by washing with dilute acid and water to remove the amine hydrochloride and any excess amine.

-

The organic layer is dried, and the solvent is removed to yield the crude amide, which can be further purified by recrystallization or chromatography.

Caption: General pathway for amide synthesis.

References

An In-depth Technical Guide to the Synthesis of 5-Bromothiophene-2-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for preparing 5-Bromothiophene-2-carbonyl chloride, a key intermediate in the development of various pharmaceutical and medicinal compounds. This document details the primary synthetic pathways, including experimental protocols for key reactions, and presents quantitative data to assist researchers in their synthetic endeavors.

Introduction

This compound is a reactive acyl chloride containing a brominated thiophene ring.[1][2] This bifunctional molecule serves as a versatile building block in organic synthesis, allowing for the introduction of the 5-bromothiophene-2-carbonyl moiety into a wide range of molecular scaffolds. Its utility is particularly pronounced in medicinal chemistry, where the thiophene ring is a common isostere for benzene and other aromatic systems, and the bromine atom provides a handle for further functionalization through cross-coupling reactions. The acyl chloride group readily reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.

Primary Synthetic Route

The most direct and widely employed method for the synthesis of this compound involves the chlorination of its corresponding carboxylic acid, 5-Bromothiophene-2-carboxylic acid. This precursor can be synthesized through two primary routes, which will be detailed in the subsequent sections.

The overall synthetic pathway can be visualized as a multi-step process, starting from commercially available precursors and proceeding through key intermediates.

Synthesis of the Precursor: 5-Bromothiophene-2-carboxylic acid

Route 1: Bromination of Thiophene-2-carboxylic acid

A common method for the preparation of 5-Bromothiophene-2-carboxylic acid is the direct electrophilic bromination of thiophene-2-carboxylic acid.[3] The electron-rich nature of the thiophene ring facilitates this reaction, with the 5-position being the most activated site for electrophilic substitution.

Experimental Protocol:

While a specific protocol for the bromination of thiophene-2-carboxylic acid was not found in the provided search results, a general procedure using N-Bromosuccinimide (NBS) is as follows.[4] This protocol is for a similar substrate and should be adapted and optimized for thiophene-2-carboxylic acid.

-

Materials: Thiophene-2-carboxylic acid, N-Bromosuccinimide (NBS), Acetonitrile.

-

Procedure:

-

Dissolve thiophene-2-carboxylic acid (1.0 equivalent) in acetonitrile in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add N-Bromosuccinimide (1.05 equivalents) portion-wise to the stirred solution.

-

Remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel or by recrystallization.

-

Quantitative Data Summary (Based on similar reactions):

| Starting Material | Brominating Agent | Solvent | Temperature (°C) | Reaction Time | Yield (%) |

| Thiophene-2-carboxylic acid | NBS | Acetonitrile | 0 to RT | Varies | High (expected) |

Route 2: Oxidation of 5-Bromothiophene-2-carbaldehyde

An alternative route to 5-Bromothiophene-2-carboxylic acid involves the oxidation of 5-Bromothiophene-2-carbaldehyde. This method is particularly useful if the aldehyde is readily available.

Experimental Protocol: Oxidation with Potassium Permanganate

-

Materials: 5-Bromothiophene-2-carbaldehyde, Potassium permanganate (KMnO₄), Acetone.

-

Procedure:

-

Dissolve 5-Bromothiophene-2-carbaldehyde (1.0 equivalent) in acetone and cool the solution to 0 °C.

-

Add potassium permanganate (1.2 equivalents) in portions to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for 3 hours.

-

Filter the reaction mixture to remove manganese dioxide and concentrate the filtrate under vacuum.

-

Purify the residue by column chromatography to afford 5-Bromothiophene-2-carboxylic acid.

-

Quantitative Data Summary:

| Starting Material | Oxidizing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 5-Bromothiophene-2-carbaldehyde | KMnO₄ | Acetone | 0 to RT | 3 | 85 |

Synthesis of 5-Bromothiophene-2-carbaldehyde

The precursor for Route 2, 5-Bromothiophene-2-carbaldehyde, can be synthesized from 2-bromothiophene via the Vilsmeier-Haack reaction.[5][6][7]

Experimental Protocol: Vilsmeier-Haack Reaction

-

Materials: 2-Bromothiophene, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF).

-

Procedure:

-

In a flask cooled in an ice bath, add POCl₃ (2.3 equivalents) to DMF (2.2 equivalents) and stir for 30 minutes.

-

Add 2-bromothiophene (1.0 equivalent) to the mixture.

-

Heat the reaction solution and stir for 4 hours.

-

Cool the solution to room temperature and hydrolyze the reaction by adding water.

-

Extract the product with chloroform.

-

Wash the organic extracts with water and aqueous potassium hydroxide.

-

Dry the organic layer and concentrate under reduced pressure to obtain the crude product, which can be further purified if necessary.

-

Synthesis of this compound

The final step in the synthesis is the conversion of 5-Bromothiophene-2-carboxylic acid to the corresponding acyl chloride. This is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂).[8][9][10]

Experimental Protocol:

While a specific, detailed protocol for the chlorination of 5-Bromothiophene-2-carboxylic acid was not found in the search results, a general procedure for the conversion of a carboxylic acid to an acyl chloride using thionyl chloride is provided below.[8] This should be adapted for the specific substrate.

-

Materials: 5-Bromothiophene-2-carboxylic acid, Thionyl chloride (SOCl₂).

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a gas outlet to trap HCl and SO₂, place 5-Bromothiophene-2-carboxylic acid (1.0 equivalent).

-

Carefully add an excess of thionyl chloride (e.g., 2.0-5.0 equivalents), which can also serve as the solvent. Alternatively, an inert solvent like toluene or dichloromethane can be used.

-

Heat the reaction mixture to reflux and maintain for 1-3 hours. The reaction progress can be monitored by the cessation of gas evolution.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess thionyl chloride by distillation under reduced pressure.

-

The crude this compound can be purified by vacuum distillation.

-

Quantitative Data Summary (Based on similar reactions):

| Starting Material | Chlorinating Agent | Solvent | Temperature | Reaction Time (h) | Yield (%) |

| 5-Bromothiophene-2-carboxylic acid | Thionyl chloride | Neat or inert solvent | Reflux | 1-3 | High (expected) |

Characterization

The final product, this compound, and its intermediates should be characterized using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm their identity and purity.[11][12]

Safety Considerations

-

Thionyl chloride is a corrosive and lachrymatory substance that reacts violently with water to release toxic gases (HCl and SO₂). All manipulations should be carried out in a well-ventilated fume hood.

-

Phosphorus oxychloride is also corrosive and reacts with water. Handle with appropriate personal protective equipment.

-

Bromine is a highly corrosive and toxic substance. Handle with extreme care in a fume hood.

-

Standard laboratory safety practices, including the use of safety glasses, gloves, and a lab coat, should be followed at all times.

Conclusion

This technical guide outlines the primary and alternative synthetic routes for the preparation of this compound. The conversion of 5-Bromothiophene-2-carboxylic acid using thionyl chloride is the most direct method for the final product. The carboxylic acid precursor can be efficiently synthesized either by bromination of thiophene-2-carboxylic acid or by oxidation of 5-Bromothiophene-2-carbaldehyde. The choice of route will depend on the availability of starting materials and the desired scale of the synthesis. The provided experimental protocols and quantitative data serve as a valuable resource for researchers engaged in the synthesis of this important chemical intermediate.

References

- 1. rsc.org [rsc.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. 5-Bromothiophene-2-carboxylic acid, 98%|CAS 7311-63-9 [benchchem.com]

- 4. TCI Practical Example: Bromination Reaction Using <i>N</i>-Bromosuccinimide | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 5. rsc.org [rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. CN102659756A - Method for synthesis of 5-chlorothiophene-2-carbonyl chloride - Google Patents [patents.google.com]

- 10. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 11. This compound | C5H2BrClOS | CID 605712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 5-Bromothiophene-2-carbaldehyde(4701-17-1) 1H NMR [m.chemicalbook.com]

An In-depth Technical Guide to 5-Bromothiophene-2-carbonyl chloride: Synthesis, Reactivity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Bromothiophene-2-carbonyl chloride, a key building block in synthetic organic chemistry, with a particular focus on its relevance to pharmaceutical research and development. This document details its chemical structure, physicochemical properties, synthesis, and reactivity, supported by experimental protocols and safety information.

Chemical Structure and Properties

This compound is a heterocyclic compound featuring a thiophene ring substituted with a bromine atom at the 5-position and a carbonyl chloride group at the 2-position.[1][2][3] The presence of the reactive acyl chloride and the potential for further functionalization via cross-coupling reactions at the bromide position make it a versatile intermediate in organic synthesis.[1]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| IUPAC Name | This compound | [2] |

| CAS Number | 31555-60-9 | [2] |

| Molecular Formula | C₅H₂BrClOS | [2][3] |

| Molecular Weight | 225.49 g/mol | [2][3] |

| Appearance | Colorless to pale yellow liquid or solid | [1] |

| Boiling Point | 126 °C at 14 Torr | |

| Melting Point | 36-38 °C | |

| SMILES | C1=C(SC(=C1)Br)C(=O)Cl | [4] |

| InChI | InChI=1S/C5H2BrClOS/c6-4-2-1-3(9-4)5(7)8/h1-2H | [1] |

Spectroscopic Data

¹H NMR: The thiophene ring protons are expected to appear as two doublets in the aromatic region of the spectrum. Based on data for similar compounds like 5-Bromothiophene-2-carbaldehyde, these peaks would likely be found between 7.0 and 8.0 ppm.[5]

¹³C NMR: The spectrum would show five distinct signals for the carbon atoms of the thiophene ring and the carbonyl group. The carbonyl carbon would be the most downfield signal, typically in the range of 160-170 ppm. The carbon atoms of the thiophene ring would appear in the aromatic region (120-150 ppm).[6]

Infrared (IR) Spectroscopy: The most prominent peak in the IR spectrum would be the strong C=O stretching vibration of the acyl chloride, expected in the region of 1750-1785 cm⁻¹.[7] Other characteristic bands would include C-H stretching of the aromatic ring (around 3100 cm⁻¹) and C=C stretching of the thiophene ring (1400-1500 cm⁻¹).[7] An IR spectrum of the related compound 5-Bromo-2-chlorothiophene shows characteristic absorptions in these regions.[8]

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of bromine and chlorine atoms.

Synthesis and Experimental Protocols

This compound is typically synthesized from its corresponding carboxylic acid. The following section provides a detailed experimental protocol for this conversion.

Synthesis of this compound

This protocol describes the synthesis of this compound from 5-bromothiophene-2-carboxylic acid using thionyl chloride as the chlorinating agent.

Reaction Scheme:

Experimental Protocol:

-

Materials:

-

5-bromothiophene-2-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM) or another suitable inert solvent

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-bromothiophene-2-carboxylic acid.

-

Add an excess of thionyl chloride to the flask. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride by distillation under reduced pressure.

-

The crude this compound can be purified by vacuum distillation.

-

Reactivity and Applications in Drug Development

This compound is a valuable reagent in organic synthesis due to the high reactivity of the acyl chloride group towards nucleophiles and the potential for further modification of the thiophene ring.

General Reactivity

The carbonyl chloride functional group is highly electrophilic and readily undergoes nucleophilic acyl substitution with a variety of nucleophiles.

-

Reaction with Amines: It reacts readily with primary and secondary amines to form the corresponding amides. This is a common reaction in the synthesis of pharmaceutical compounds.

-

Reaction with Alcohols: In the presence of a base, it reacts with alcohols to form esters.[9]

-

Reaction with Thiols: It can react with thiols to produce thioesters, although this reaction is less common.[10]

Role in the Synthesis of Bioactive Molecules

Thiophene-containing compounds are of significant interest in medicinal chemistry due to their diverse biological activities.[11] this compound serves as a key starting material for the synthesis of various biologically active molecules.

A notable example, although it utilizes the chloro-analogue, is the synthesis of the blockbuster anticoagulant drug Rivaroxaban . 5-Chlorothiophene-2-carbonyl chloride is a crucial intermediate that is coupled with a complex amine to form the final drug molecule.[12][13][14][15][16] This highlights the industrial importance of this class of thiophene derivatives in pharmaceutical manufacturing.

Experimental Protocol: Amide Formation

The following protocol details the reaction of this compound with an amine, a fundamental transformation in the synthesis of many pharmaceutical candidates.

Reaction Scheme:

Experimental Protocol:

-

Materials:

-

This compound

-

Primary or secondary amine

-

Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

-

Tertiary amine base (e.g., triethylamine, pyridine) to act as an HCl scavenger

-

-

Procedure:

-

Dissolve the amine and the tertiary amine base in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Slowly add a solution of this compound in the same solvent to the cooled amine solution with stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until the reaction is complete (monitored by TLC or LC-MS).

-

Upon completion, the reaction mixture can be washed with water and brine to remove the hydrochloride salt of the tertiary amine and any unreacted starting materials.

-

The organic layer is then dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

-

The resulting crude amide can be purified by recrystallization or column chromatography.

-

Safety and Handling

This compound is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.[17]

-

Hazards:

-

Handling:

-

In Case of Exposure:

-

Skin contact: Immediately flush with plenty of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[17]

-

Eye contact: Immediately flush with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[17]

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[17]

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[17]

-

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of drug discovery and development. Its dual reactivity, stemming from the acyl chloride and the bromo-substituted thiophene ring, allows for the construction of a wide array of complex molecules with potential biological activity. A thorough understanding of its properties, synthesis, and reactivity is essential for its effective and safe utilization in the laboratory. The methodologies and data presented in this guide are intended to support researchers in leveraging the synthetic potential of this important chemical intermediate.

References

- 1. CAS 31555-60-9: 5-Bromo-2-thiophenecarbonyl chloride [cymitquimica.com]

- 2. This compound | C5H2BrClOS | CID 605712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. This compound (31555-60-9) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 5. 5-Bromothiophene-2-carbaldehyde(4701-17-1) 1H NMR spectrum [chemicalbook.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. 5-Bromo-2-chlorothiophene [webbook.nist.gov]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. Thiol-thiol cross-clicking using bromo-ynone reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Rivaroxaban synthesis - chemicalbook [chemicalbook.com]

- 13. A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. thepharmajournal.com [thepharmajournal.com]

- 16. WO2015198259A1 - Process for the synthesis of rivaroxaban and intermediate for the production thereof - Google Patents [patents.google.com]

- 17. fishersci.com [fishersci.com]

The Bifunctional Reactivity of 5-Bromothiophene-2-carbonyl chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Published: December 28, 2025

Introduction

5-Bromothiophene-2-carbonyl chloride is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its structure, featuring a thiophene ring substituted with both a highly reactive acyl chloride and a synthetically adaptable bromine atom, allows for sequential and site-selective modifications. This dual reactivity makes it a valuable intermediate for the synthesis of complex molecular architectures, including established pharmaceuticals.

This technical guide provides an in-depth analysis of the reactivity profile of this compound. It details the primary reaction pathways, offers quantitative data from literature, presents detailed experimental protocols for key transformations, and visualizes the core concepts of its synthetic utility.

Core Reactivity Profile

The synthetic utility of this compound stems from two distinct reactive centers: the electrophilic carbonyl chloride at the C2 position and the carbon-bromine bond at the C5 position. This allows for a strategic, two-stage functionalization.

-

Nucleophilic Acyl Substitution at the Carbonyl Chloride: The acyl chloride is the more reactive of the two functional groups. It readily undergoes nucleophilic attack by a wide range of nucleophiles, such as amines and alcohols, to form stable amide and ester linkages, respectively. These reactions are typically fast and high-yielding, often proceeding at or below room temperature. This reactivity is fundamental to its use in constructing the core of many target molecules.

-

Cross-Coupling Reactions at the C-Br Bond: The bromine atom at the C5 position is a versatile handle for palladium-catalyzed cross-coupling reactions. This enables the formation of new carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of diverse aryl, vinyl, or alkynyl substituents. Common transformations include Suzuki, Stille, Sonogashira, and Heck couplings. These reactions typically require a palladium catalyst, a base, and often elevated temperatures.

The significant difference in reactivity between the two sites allows for a predictable and controlled synthetic strategy: first, reaction at the acyl chloride, followed by a subsequent cross-coupling reaction at the C5-bromo position.

Key Reactions and Data

The following sections detail the primary reaction types, supported by quantitative data where available in the literature.

Amide Bond Formation (Acylation)

Reaction with primary or secondary amines is a cornerstone of this compound's chemistry, leading to the formation of 5-bromothiophene-2-carboxamides. This reaction is notably employed in the synthesis of the anticoagulant drug Rivaroxaban, where the closely related 5-chlorothiophene-2-carbonyl chloride is used. The conditions are directly analogous.[1][2]

General Reaction: this compound + R¹R²NH → N-(R¹,R²)-5-bromothiophene-2-carboxamide + HCl

| Reactant Class | Base | Solvent | Temperature | Yield | Citation |

| Complex Primary Amine Salt | Triethylamine (TEA) | Dichloromethane (DCM) or Toluene | 0 °C to 20 °C | ~90-96% | [1][3] |

| General Primary/Secondary Amines | Triethylamine (TEA) or Pyridine | Dichloromethane (DCM) or THF | 0 °C to Room Temp. | Generally High | N/A |

Ester Bond Formation

Similar to amide formation, the reaction with alcohols yields 5-bromothiophene-2-carboxylates. This reaction often requires a base to scavenge the HCl byproduct. While less documented for this specific molecule, the Fischer esterification provides a general model for this type of transformation.[4]

General Reaction: this compound + R-OH → 5-Bromothiophene-2-carboxylate + HCl

| Reactant Class | Base | Catalyst | Solvent | Temperature | Yield | Citation | | :--- | :--- | :--- | :--- | :--- | :--- | | Primary/Secondary Alcohols | Pyridine or TEA | DMAP (catalytic) | Dichloromethane (DCM) | Room Temp. | Generally Good to High |[5] |

Palladium-Catalyzed Suzuki Coupling

The Suzuki coupling is a powerful method for creating a C-C bond between the thiophene ring and various aryl or vinyl groups. This reaction utilizes an arylboronic acid in the presence of a palladium catalyst and a base. Studies on derivatives of 5-bromothiophene-2-carboxylic acid show excellent yields for this transformation.[6][7]

General Reaction: 5-Bromo-2-R-thiophene + Ar-B(OH)₂ --(Pd catalyst, Base)--> 5-Aryl-2-R-thiophene

| Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temperature | Yield | Citation |

| 3-chloro-4-fluoro phenyl boronic acid | Pd(PPh₃)₄ (2.5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 °C | Good | [6] |

| 4-methoxyphenyl boronic acid | Pd(PPh₃)₄ (2.5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 °C | 76% | [6] |

| 4-chlorophenyl boronic acid | Pd(PPh₃)₄ (2.5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 °C | ~63% | [6] |

| 3,5-difluorophenyl boronic acid | Pd(PPh₃)₄ (2.5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 °C | ~61% | [6] |

| p-tolyl boronic acid | Pd(PPh₃)₄ (2.5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 °C | Fair | [6] |

Other Cross-Coupling Reactions

The C-Br bond can also participate in other important palladium-catalyzed reactions, expanding its synthetic utility.

| Reaction Type | Coupling Partner | Typical Catalyst | Typical Conditions | Citation |

| Stille Coupling | Organostannane (R-SnBu₃) | Pd(PPh₃)₄ | Anhydrous Toluene or THF, reflux. Additives like CuI or LiCl may be used. | [8][9][10] |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | Pd(PPh₃)₄ / CuI | Amine base (e.g., TEA, piperidine), anhydrous/anaerobic conditions, Room Temp. to 60 °C. | [11][12] |

| Heck Coupling | Alkene | Pd(OAc)₂ with phosphine ligand | Base (e.g., K₂CO₃, NaOAc), polar aprotic solvent (e.g., DMF, NMP), >100 °C. | [13][14] |

Friedel-Crafts Acylation

While the molecule itself contains an acyl chloride, it can theoretically act as an acylating agent in a Friedel-Crafts reaction to introduce the 5-bromothienoyl group onto an electron-rich aromatic ring.[15][16] This reaction requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The product ketone is deactivated towards further acylation, preventing polysubstitution.[15]

General Reaction: this compound + Arene --(AlCl₃)--> (5-Bromo-2-thienyl)(Aryl)ketone

Experimental Protocols

Protocol 1: General Amide Synthesis (Adapted from Rivaroxaban Synthesis)

This protocol describes a general procedure for the acylation of a primary amine.[1][2]

-

Preparation: Dissolve the primary amine (1.0 equivalent) and triethylamine (1.5 equivalents) in anhydrous dichloromethane (DCM) in a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the mixture to 0 °C using an ice bath.

-

Addition: Dissolve this compound (1.1 equivalents) in anhydrous DCM and add it dropwise to the stirred amine solution over 15-30 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography or recrystallization.

Protocol 2: General Suzuki Cross-Coupling

This protocol provides a robust method for the Suzuki coupling of the 5-bromo position with an arylboronic acid.[6][17]

-

Setup: To a flame-dried Schlenk flask, add the 5-bromothiophene-2-carboxamide derivative (1.0 equivalent), the arylboronic acid (1.2 equivalents), potassium phosphate (K₃PO₄) (2.0 equivalents), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2.5 mol%).

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times.

-

Solvent Addition: Add degassed 1,4-dioxane and degassed water (in a 4:1 ratio) via syringe.

-

Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12 hours. Monitor the reaction by TLC or LC-MS.

-

Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers. Extract the aqueous layer with ethyl acetate (2x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel.

Visualizations

The following diagrams illustrate the core reactivity and synthetic workflow associated with this compound.

Caption: Core reactivity sites of this compound.

Caption: Typical workflow for sequential functionalization reactions.

Conclusion

This compound is a powerful and versatile intermediate for organic synthesis. Its bifunctional nature, characterized by a highly reactive acyl chloride and a readily coupled bromo substituent, enables the construction of complex, highly functionalized thiophene derivatives through a logical and stepwise synthetic sequence. The well-established protocols for acylation and palladium-catalyzed cross-coupling reactions provide reliable pathways for its incorporation into drug discovery programs and the development of novel materials. A thorough understanding of this reactivity profile is essential for researchers aiming to leverage this valuable synthetic tool.

References

- 1. A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban - PMC [pmc.ncbi.nlm.nih.gov]

- 2. WO2015198259A1 - Process for the synthesis of rivaroxaban and intermediate for the production thereof - Google Patents [patents.google.com]

- 3. Rivaroxaban synthesis - chemicalbook [chemicalbook.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 9. Stille reaction - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Sonogashira Coupling [organic-chemistry.org]

- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 13. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 14. bcp.fu-berlin.de [bcp.fu-berlin.de]

- 15. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 16. Friedel-Crafts Acylation [organic-chemistry.org]

- 17. benchchem.com [benchchem.com]

5-Bromothiophene-2-carbonyl chloride safety and handling

An In-depth Technical Guide to the Safety and Handling of 5-Bromothiophene-2-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for this compound (CAS No: 31555-60-9), a reactive acyl chloride commonly used in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.[1] Due to its hazardous nature, strict adherence to safety protocols is essential. This document outlines the compound's properties, hazards, handling procedures, emergency measures, and proper storage and disposal methods.

Chemical Identification and Properties

This compound is an organic compound featuring a thiophene ring substituted with a bromine atom and a carbonyl chloride functional group.[1] This structure makes it a highly reactive substance.

Table 1: Chemical Identification

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | This compound | [2][3] |

| CAS Number | 31555-60-9 | [2] |

| Molecular Formula | C₅H₂BrClOS | [1][4] |

| Molecular Weight | 225.49 g/mol | [1][2][4] |

| Synonyms | 5-Bromo-2-thenoyl chloride, 5-Bromothenoyl chloride | [1] |

| InChI Key | ORIONTBOMZNQIE-UHFFFAOYSA-N |[1][2][3] |

Table 2: Physical and Chemical Properties | Property | Value | Notes | | :--- | :--- | :--- | | Physical Form | Colorless to pale yellow liquid or solid/semi-solid |[1][3] | | Reactivity | Reacts with water or moisture to release hydrochloric acid.[1] Highly susceptible to nucleophilic attack. | | Storage Temperature | Recommended storage at 2-8°C under an inert atmosphere. |[3] |

Hazard Identification and Safety

This compound is classified as hazardous. The primary dangers include severe skin corrosion, serious eye damage, and potential respiratory irritation. It is harmful if swallowed.

Table 3: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

|---|---|---|

| Skin Corrosion/Irritation | Category 1B/1C | H314: Causes severe skin burns and eye damage. |

| Serious Eye Damage | Category 1 | H318: Causes serious eye damage. |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation. |

Note: Hazard categories are based on data for structurally similar compounds and general classifications for acyl chlorides.

Incompatible Materials: Avoid contact with water, strong oxidizing agents, strong bases, alcohols, and amines.[5] The compound reacts with water and moisture, which can lead to the liberation of toxic and corrosive hydrogen chloride gas.[1][5]

Hazardous Decomposition Products: Thermal decomposition can produce hazardous gases and vapors, including carbon monoxide (CO), carbon dioxide (CO2), hydrogen halides (like HBr and HCl), and sulfur oxides.[5][6][7]

Safe Handling and Personal Protective Equipment (PPE)

Proper handling is critical to minimize exposure risk. A logical workflow should be followed to ensure safety at all stages.

Caption: Workflow for Safe Handling of this compound.

Engineering Controls

-

Ventilation: Always handle this chemical in a well-ventilated area, preferably inside a certified chemical fume hood, to avoid inhalation of vapors.[8][9][10]

-

Safety Equipment: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[6][11]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[6][10][11]

-

Skin Protection: Use chemical-resistant gloves (e.g., nitrile rubber) and wear protective clothing to prevent skin contact.[6][8][10][11] Contaminated clothing should be removed immediately and washed before reuse.[6][8]

-

Respiratory Protection: If exposure limits are exceeded or if irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a suitable cartridge for organic vapors and acid gases.[6][10][11]

Experimental Protocols: Emergency Procedures

First Aid Measures

Immediate medical attention is required in case of significant exposure.

-

Inhalation: If inhaled, remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[5][6][12] If breathing is difficult or has stopped, provide artificial respiration.[5][7][8] Call a poison control center or physician immediately.[5]

-

Skin Contact: Immediately take off all contaminated clothing.[5][13] Rinse the affected skin area with plenty of soap and water for at least 15 minutes.[5][6][8] Seek immediate medical attention as the material is corrosive.[5]

-

Eye Contact: Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, also under the eyelids.[5][6] Remove contact lenses if present and easy to do so.[5][6] Continue rinsing and seek immediate medical attention from an ophthalmologist.[13]

-

Ingestion: If swallowed, rinse mouth with water.[5][6] Do NOT induce vomiting.[5][10] Never give anything by mouth to an unconscious person.[8][10] Call a physician or poison control center immediately.[5][13]

Accidental Release Measures (Spills)

-

Personal Precautions: Evacuate personnel from the area. Avoid breathing vapors, mist, or gas.[10] Ensure adequate ventilation and wear full personal protective equipment.[12]

-

Containment and Cleanup: Do not expose the spill to water.[5] Absorb the spill with an inert, non-combustible material (e.g., dry sand, earth, or vermiculite).[13] Collect the material into a suitable, labeled container for disposal.[5][6][10]

Firefighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), dry sand, or alcohol-resistant foam.[5][11][13]

-

Specific Hazards: The product is corrosive and may react violently with water.[5] Thermal decomposition can release irritating and toxic gases.[5][7][11]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand mode and full protective gear.[5][6][7]

Storage and Disposal

Storage

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[5][6][8][14]

-

Store under an inert atmosphere (e.g., nitrogen or argon) to protect from moisture.[6][9][14]

-

Store locked up and away from incompatible materials.[5][6][14] Some suppliers recommend refrigeration (2-8°C).[3]

Disposal

-

Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[5][6][13] Do not empty into drains.[11]

References

- 1. CAS 31555-60-9: 5-Bromo-2-thiophenecarbonyl chloride [cymitquimica.com]

- 2. This compound | C5H2BrClOS | CID 605712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 31555-60-9 [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. aksci.com [aksci.com]

- 9. nbinno.com [nbinno.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. fishersci.com [fishersci.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the Storage of 5-Bromothiophene-2-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the optimal storage conditions for 5-Bromothiophene-2-carbonyl chloride (CAS No: 31555-60-9), a crucial reagent in various synthetic pathways in pharmaceutical and chemical research. Adherence to these guidelines is paramount to ensure the compound's stability, purity, and reactivity for experimental success and to mitigate potential safety hazards.

Core Storage Recommendations

Proper storage of this compound is dictated by its chemical nature as a reactive acyl chloride. The primary concerns are its sensitivity to moisture, light, and temperature. The recommended storage conditions are summarized in the table below.

| Parameter | Recommended Condition | Rationale & Details |

| Temperature | 2-8°C | Refrigeration is essential to minimize decomposition and maintain the compound's stability over time. Storing at reduced temperatures slows down potential side reactions. |

| Atmosphere | Inert Gas (e.g., Argon, Nitrogen) | Due to its high reactivity, particularly with water, storage under an inert atmosphere is critical. This displaces atmospheric moisture and oxygen, preventing hydrolysis and oxidative degradation. |

| Light Exposure | Keep in a dark place | Protection from light is necessary to prevent photochemical decomposition, which can lead to the formation of impurities. Amber glass vials or storage in a light-proof secondary container is advised. |

| Container | Tightly sealed container | To prevent the ingress of moisture and air, the storage container must be securely sealed. A container with a PTFE-lined cap is recommended for a robust seal. |

| Location | Dry, well-ventilated area | The storage area should be dry to minimize the risk of accidental moisture exposure. Good ventilation is a standard safety practice for storing reactive chemicals. |

Understanding the Chemical Instability

The primary driver for these stringent storage conditions is the high reactivity of the acyl chloride functional group. This compound is susceptible to hydrolysis, a reaction with water that leads to the formation of 5-bromothiophene-2-carboxylic acid and hydrochloric acid. This degradation pathway not only consumes the desired reagent but also introduces acidic impurities that can interfere with subsequent chemical reactions.

The logical workflow for ensuring the stability of this compound is depicted in the diagram below.

Caption: Logical flow for maintaining the stability of this compound.

Experimental Protocol: General Handling of Acyl Chlorides

Materials:

-

This compound

-

Dry, inert gas source (Argon or Nitrogen)

-

Schlenk line or glove box

-

Dry solvents and reagents

-

Appropriate personal protective equipment (PPE): safety goggles, lab coat, acid-resistant gloves (e.g., butyl rubber)

Procedure:

-

Preparation: All glassware must be thoroughly dried in an oven (e.g., at 120°C overnight) and cooled under a stream of dry inert gas before use. All solvents and other reagents must be anhydrous.

-

Inert Atmosphere: Conduct all manipulations of this compound under a positive pressure of a dry, inert gas. This can be achieved using a Schlenk line or within a glove box.

-

Aliquoting: If the entire quantity is not to be used at once, it is advisable to aliquot the compound into smaller, single-use vials under an inert atmosphere. This avoids repeated opening of the main container and subsequent exposure to atmospheric moisture.

-

Dissolution: When preparing a solution, add the dry solvent to the vial containing the this compound via a syringe through a septum.

-

Quenching: Any residual acyl chloride should be quenched carefully. This can be done by slowly adding the material to a stirred, cooled solution of a nucleophile such as an alcohol (e.g., isopropanol) or a dilute aqueous base, always ensuring the reaction is well-contained and vented.

-

Waste Disposal: Dispose of all waste materials in accordance with local regulations for reactive and corrosive chemicals.

The experimental workflow for the safe handling of this compound is illustrated below.

Caption: General experimental workflow for handling this compound.

By strictly adhering to these storage and handling protocols, researchers can ensure the quality and reactivity of this compound, leading to more reliable and reproducible experimental outcomes in their drug discovery and development efforts.

Solubility of 5-Bromothiophene-2-carbonyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 5-Bromothiophene-2-carbonyl chloride (CAS No. 31555-60-9), a reactive acyl halide commonly used as a building block in the synthesis of pharmaceuticals and other complex organic molecules. Due to its high reactivity, particularly with protic solvents, understanding its solubility is critical for its effective handling, storage, and use in chemical reactions.

Core Chemical Properties

This compound is a derivative of thiophene, featuring both a bromo and a carbonyl chloride functional group. These groups dictate its physical and chemical properties, including its solubility.

| Property | Value | Source |

| Molecular Formula | C5H2BrClOS | [1][2] |

| Molecular Weight | 225.49 g/mol | [1][2] |

| Appearance | Solid, semi-solid, or liquid | |

| Storage Temperature | 2-8°C, under inert atmosphere, in a dark place |

Solubility Profile

| Solvent Type | General Solubility | Rationale and Remarks |

| Aprotic Non-Polar Solvents (e.g., Hexane, Toluene) | Likely Soluble | The thiophene ring and bromo substituent contribute to some non-polar character, favoring dissolution in non-polar solvents. |

| Aprotic Polar Solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), Diethyl Ether) | Likely Soluble | These solvents can solvate the polar carbonyl group without reacting with the acyl chloride functionality. They are commonly used as solvents for reactions involving acyl halides.[7] |

| Protic Solvents (e.g., Water, Alcohols, Amines) | Reactive (Not Soluble) | Acyl halides readily react with protic solvents in a vigorous, often exothermic, nucleophilic acyl substitution reaction.[7][8] With water, it hydrolyzes to form 5-bromothiophene-2-carboxylic acid and hydrochloric acid.[9] |

Reactivity with Protic Solvents

The high reactivity of this compound with protic solvents is a critical consideration. This reactivity is driven by the highly electrophilic carbonyl carbon, which is susceptible to attack by nucleophiles such as water, alcohols, and amines.[7]

Reaction with Water (Hydrolysis): C₅H₂BrOSCl + H₂O → C₅H₃BrO₂S + HCl

This reaction makes it impossible to prepare a simple aqueous solution of this compound.[8] The generation of corrosive hydrochloric acid is also a significant safety hazard.

Experimental Protocol: Qualitative Solubility Determination of a Reactive Acyl Halide

Given the reactive nature of this compound, a standard solubility test must be modified to account for potential reactions. The following protocol outlines a general procedure for qualitatively assessing the solubility of a reactive compound in various aprotic solvents.

Objective: To determine the qualitative solubility of this compound in a range of aprotic organic solvents.

Materials:

-

This compound

-

Anhydrous aprotic solvents (e.g., Dichloromethane, Tetrahydrofuran, Hexane, Toluene)

-

Small, dry test tubes or vials with caps

-

Inert gas source (e.g., Nitrogen or Argon)

-

Dry syringes or pipettes

-

Vortex mixer

-

Fume hood

Procedure:

-

Preparation: Conduct all operations in a well-ventilated fume hood. Ensure all glassware is thoroughly dried to prevent hydrolysis.

-

Inert Atmosphere: Purge each test tube with an inert gas (e.g., nitrogen or argon) to displace air and moisture.

-

Sample Addition: Add a small, pre-weighed amount of this compound (e.g., 10 mg) to each test tube.

-

Solvent Addition: Using a dry syringe or pipette, add a small volume (e.g., 0.5 mL) of the anhydrous aprotic solvent to the test tube.

-

Mixing: Cap the test tube and vortex for 30-60 seconds.

-

Observation: Visually inspect the solution.

-

Soluble: The solid completely dissolves, and the solution is clear.

-

Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.

-

-

Incremental Solvent Addition: If the compound is not fully soluble, add another portion of the solvent (e.g., 0.5 mL) and repeat the mixing and observation steps.

-

Record Results: Record the observations for each solvent, noting the approximate volume of solvent required for dissolution if applicable.

Safety Precautions:

-

Always handle this compound in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9]

-

Avoid contact with skin and eyes and do not breathe dust or vapors.[10]

-

Keep the compound away from moisture and incompatible materials such as strong oxidizing agents.[9][10]

Visualizing Experimental and Logical Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow for handling and assessing the solubility of a reactive compound like this compound.